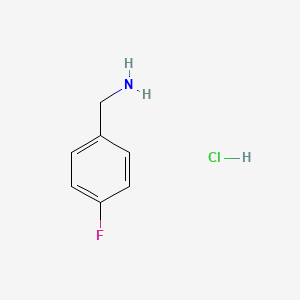

p-Fluorobenzylamine hydrochloride

描述

Historical Context and Discovery of p-Fluorobenzylamine Hydrochloride

Several synthetic routes to p-fluorobenzylamine have been developed over time. One of the earlier methods involves the reduction of 4-fluorobenzonitrile (B33359) using powerful reducing agents like lithium aluminum hydride. guidechem.com Another approach starts from fluorobenzene, which is reacted with polyformaldehyde and hydrogen chloride to yield fluoro-chlorobenzene, followed by a reaction with urotropine to produce p-fluorobenzylamine. guidechem.com A significant advancement in the synthesis of p-fluorobenzylamine involved the catalytic hydrogenation of p-fluorobenzaldehyde in the presence of ammonia (B1221849). A notable improvement on this method, detailed in a 2009 patent, utilizes a nano nickel catalyst, which offers higher yields and purity compared to the traditional Raney nickel catalyst under milder reaction conditions. google.com

Here is a comparison of different synthetic methods for p-fluorobenzylamine:

Comparison of Synthetic Routes to p-Fluorobenzylamine| Starting Material | Key Reagents | Reported Yield | Notes |

|---|---|---|---|

| p-Fluorobenzonitrile | Lithium Aluminum Hydride | - | A common laboratory-scale method. guidechem.com |

| p-Fluorobenzaldehyde | Ammonia, Raney Nickel Catalyst, High Pressure/Temperature | < 80% | An older industrial method with harsh conditions. google.com |

| p-Fluorobenzaldehyde | Ammonia, Nano Nickel Catalyst, Milder Pressure/Temperature | > 95% | An improved industrial method with higher efficiency. google.com |

| N-(4-fluorobenzyl)phthalimide | Hydrazine (B178648) Hydrate | 56.5% | A multi-step laboratory synthesis. drugbank.com |

Significance of Fluorine Substitution in Benzylamine (B48309) Derivatives in Academic Study

The introduction of a fluorine atom into the benzylamine scaffold has profound effects on the molecule's physicochemical properties, which is a key reason for its extensive study in academic research. Fluorine is the most electronegative element, and its presence in a molecule can significantly alter electron distribution, acidity (pKa), lipophilicity, and metabolic stability.

In the context of benzylamine derivatives, the para-substitution of fluorine can lead to:

Altered Basicity: The strong electron-withdrawing nature of fluorine can decrease the basicity of the amine group. This modification can influence the compound's pharmacokinetic profile, potentially improving its oral bioavailability and ability to cross biological membranes like the blood-brain barrier. nih.gov

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes in the body. This can prolong the half-life of a drug molecule, a desirable trait in many therapeutic agents. nih.gov

Increased Binding Affinity: The fluorine atom can participate in favorable interactions, such as hydrogen bonds and dipole-dipole interactions, with biological targets like proteins and enzymes. This can lead to enhanced binding affinity and, consequently, higher potency of a drug candidate. mdpi.com

The strategic incorporation of fluorine has become a cornerstone of modern medicinal chemistry, with a significant percentage of new drugs approved by regulatory bodies containing at least one fluorine atom. nih.govmdpi.com

Overview of Research Trajectories for this compound

Research involving this compound has evolved from its initial use as a simple chemical intermediate to a key component in the development of sophisticated molecules for medical imaging and targeted therapies.

Early research on this compound primarily revolved around its synthesis and its utility as a foundational molecular fragment. Chemists explored various synthetic pathways to produce it efficiently and in high purity. guidechem.com The primary application was in the construction of larger, more complex molecules through standard organic reactions such as N-alkylation and acylation. The focus was on leveraging the reactive amine group to build diverse chemical libraries for screening in drug discovery programs. Methodological approaches were typically centered on traditional organic synthesis techniques, with product characterization relying on established methods like melting point determination and elemental analysis.

Over time, research interests have shifted towards more specialized applications of this compound, driven by advancements in analytical and biomedical technologies. A significant area of evolution has been its use in the development of agents for the central nervous system (CNS). nih.gov

A prominent research trajectory is the use of this compound in the synthesis of ligands for the serotonin (B10506) transporter (SERT). nih.gov SERT is a key target in the treatment of depression and other mood disorders, and selective serotonin reuptake inhibitors (SSRIs) are a major class of drugs that act on this transporter. The fluorinated benzylamine moiety has been incorporated into various molecular scaffolds to explore their binding affinity and selectivity for SERT.

Another major advancement has been the utilization of this compound in the development of positron emission tomography (PET) imaging agents. nih.gov The radioactive isotope fluorine-18 (B77423) (¹⁸F) can be incorporated into the p-fluorobenzylamine structure, creating a radiotracer that allows for the non-invasive visualization and quantification of biological processes in vivo. nih.gov For instance, ¹⁸F-labeled p-fluorobenzylamine has been used as a building block to create PET tracers for imaging the serotonin transporter, which can aid in the diagnosis and understanding of neurological disorders. nih.gov The development of automated synthesis methods for ¹⁸F-labeled p-fluorobenzylamine has further facilitated its use in this advanced imaging modality. nih.gov

The evolution of analytical techniques has also played a crucial role. Modern research employs a sophisticated array of methods to characterize this compound and its derivatives, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural elucidation in one and two dimensions.

Mass Spectrometry (MS): For accurate mass determination and fragmentation analysis.

High-Performance Liquid Chromatography (HPLC): For purification and purity assessment. nih.gov

X-ray Crystallography: For determining the precise three-dimensional structure of the molecule.

This shift towards more advanced applications and analytical methods underscores the enduring importance of this compound in contemporary chemical and biomedical research.

Structure

2D Structure

3D Structure of Parent

属性

IUPAC Name |

(4-fluorophenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FN.ClH/c8-7-3-1-6(5-9)2-4-7;/h1-4H,5,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXMNQIDABVFSRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80216107 | |

| Record name | p-Fluorobenzylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80216107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

659-41-6 | |

| Record name | Benzenemethanamine, 4-fluoro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=659-41-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Fluorobenzylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000659416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Fluorobenzylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80216107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-fluorobenzylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.487 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Reaction Pathways of P Fluorobenzylamine Hydrochloride

Catalytic Synthesis Approaches for p-Fluorobenzylamine Hydrochloride

Catalysis plays a pivotal role in the modern synthesis of p-fluorobenzylamine, offering routes that are more efficient and selective than traditional methods.

A significant advancement in the synthesis of p-fluorobenzylamine involves the use of a nano-nickel catalyst. google.com This method presents a notable improvement over the conventional use of Raney nickel. The process involves the hydrogenation of p-fluorobenzenecarboxaldehyde in the presence of anhydrous methanol, liquefied ammonia (B1221849), and the nano-nickel catalyst. google.com

Compared to the traditional Raney nickel process, which requires high pressure (4-5 MPa) and high temperature (over 170°C) for about 5 hours, the nano-nickel catalytic method operates under milder conditions. google.com The reaction temperature is lowered to a range of 50°C to 120°C, and the pressure is reduced to 1-3 MPa. google.com This results in a significantly higher yield of over 95% and a purity exceeding 99%. In contrast, the Raney nickel method typically yields only 75-79% with a purity of less than 97%. google.com The amount of nano-nickel catalyst required is also substantially lower, at 0.1% to 1.0% of the p-fluorobenzenecarboxaldehyde consumption, compared to over 5% for Raney nickel. google.com

Table 1: Comparison of Nano-Nickel and Raney Nickel Catalysis in p-Fluorobenzylamine Synthesis google.com

| Feature | Nano-Nickel Catalyst | Raney Nickel Catalyst |

|---|---|---|

| Yield | > 95% | 75-79% |

| Purity | > 99% | < 97% |

| Reaction Temperature | 50-120 °C | > 170 °C |

| Reaction Pressure | 1-3 MPa | 4-5 MPa |

| Catalyst Consumption | 0.1-1.0% | > 5% |

| Reaction Time | Not specified, but implied to be shorter | ~5 hours |

In the field of radiochemistry, p-fluorobenzylamine serves as a crucial building block for the synthesis of 18F-labeled compounds used in positron emission tomography (PET). A key challenge has been the development of automated synthesis methods that avoid harsh reducing agents. An important development is the remotely-controlled synthesis of 4-[¹⁸F]fluorobenzylamine ([¹⁸F]FBA) from 4-[¹⁸F]fluorobenzonitrile ([¹⁸F]FBN). nih.gov

This process utilizes a nickel(II)-mediated reduction with a borohydride (B1222165) exchange resin (BER). nih.gov This approach is compatible with automated synthesis units and avoids the use of strong, difficult-to-handle reducing agents like lithium aluminum hydride. The synthesis can produce [¹⁸F]FBA in a high radiochemical yield of over 80% (decay-corrected) within 60 minutes, and with a high radiochemical purity of greater than 95%. nih.gov This automated method significantly enhances the availability of [¹⁸F]FBA for the development of novel radiolabeled molecules. nih.gov

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of amides and amines, including p-fluorobenzylamine.

A key aspect of green chemistry is the reduction or elimination of solvents in chemical reactions. Solvent-free procedures for amide bond formation have been developed, which can be applied to the reaction of p-fluorobenzylamine with carboxylic acids. One such method involves the use of methoxysilanes, such as tetramethoxysilane, hexamethoxydisilane, and dodecamethoxy-neopentasilane, as coupling agents. nih.govnih.gov This one-pot synthesis can be performed without the exclusion of air and moisture and produces amides in good to excellent yields. nih.govnih.gov Another approach describes a transition metal-free and solvent-free amidation of phenyl esters with aryl amines using sodium hydride as a base, which also achieves high yields with high atom economy. rsc.org These methods represent a more environmentally benign route for creating amide derivatives from p-fluorobenzylamine.

Microwave-assisted organic synthesis is a green technology that can significantly reduce reaction times, increase yields, and decrease the formation of byproducts. nih.gov A method for the direct synthesis of amides from carboxylic acids and amines, such as p-fluorobenzylamine, has been developed using ceric ammonium (B1175870) nitrate (B79036) (CAN) as a catalyst under solvent-free, microwave-irradiated conditions. nih.gov This rapid and efficient method allows for the formation of amides at temperatures between 160-165°C in just two hours. nih.gov The procedure is notable for its simple, environmentally friendly product isolation that often does not require chromatographic purification for secondary amides due to high yields. nih.gov Microwave assistance has also been employed in the synthesis of more complex structures, such as 1,4-benzodiazepine-2,5-dione libraries, demonstrating its versatility. nih.gov

Green Chemistry Principles in p-Fluorobenzylamine Synthesis

Precursor-Based Synthesis Pathways

The reduction of p-fluorobenzonitrile is a common pathway. For instance, various fluorine-containing benzylamine (B48309) derivatives, including 4-fluorobenzylamine (B26447), have been synthesized from the corresponding benzonitrile (B105546) derivative with yields as high as 95.9% and purities of 99.1%. google.com

Alternatively, as detailed in the nano-nickel catalysis section, p-fluorobenzaldehyde can be reductively aminated to produce p-fluorobenzylamine in high yield and purity. google.com This pathway benefits from the use of advanced catalytic systems that operate under milder conditions than traditional methods. google.com

Table 2: Precursor-Based Synthesis Pathways for p-Fluorobenzylamine

| Precursor | Reagents/Catalyst | Key Features | Reference |

|---|---|---|---|

| p-Fluorobenzonitrile | Not specified in detail, but reduction is implied | High yield (95.9%) and purity (99.1%) | google.com |

| p-Fluorobenzaldehyde | H₂, NH₃, Methanol, Nano-Nickel Catalyst | High yield (>95%), high purity (>99%), mild conditions | google.com |

Synthesis from N-(4-fluorobenzyl)phthalimide

A classic and reliable method for the preparation of primary amines, the Gabriel synthesis, can be effectively applied to produce p-fluorobenzylamine from N-(4-fluorobenzyl)phthalimide. wikipedia.orgorganic-chemistry.orglibretexts.org This multi-step process begins with the N-alkylation of potassium phthalimide (B116566) with 4-fluorobenzyl halide. The resulting N-(4-fluorobenzyl)phthalimide is a stable intermediate that can be isolated and purified.

The crucial final step is the liberation of the primary amine from the phthalimide protecting group. This is most commonly achieved by hydrazinolysis, which involves reacting the N-(4-fluorobenzyl)phthalimide with hydrazine (B178648) (N₂H₄). wikipedia.orgchem-station.com The reaction proceeds via nucleophilic attack of hydrazine on the carbonyl carbons of the phthalimide ring, leading to the formation of a stable cyclic phthalhydrazide (B32825) and the desired p-fluorobenzylamine. The amine is then typically converted to its hydrochloride salt for improved stability and handling by treatment with hydrochloric acid.

Reaction Scheme:

Alkylation: Potassium phthalimide + 4-Fluorobenzyl chloride → N-(4-fluorobenzyl)phthalimide + Potassium chloride

Hydrazinolysis: N-(4-fluorobenzyl)phthalimide + Hydrazine → p-Fluorobenzylamine + Phthalhydrazide

Salt Formation: p-Fluorobenzylamine + HCl → this compound

| Step | Reactants | Reagents/Solvents | Key Intermediate/Product |

| 1 | Potassium phthalimide, 4-Fluorobenzyl chloride | DMF | N-(4-fluorobenzyl)phthalimide |

| 2 | N-(4-fluorobenzyl)phthalimide | Hydrazine, Ethanol | p-Fluorobenzylamine |

| 3 | p-Fluorobenzylamine | Hydrochloric acid | This compound |

Synthesis from 4-Nitrobenzylamine (B181301)

The synthesis of this compound from 4-nitrobenzylamine hydrochloride presents a more complex synthetic challenge, requiring a sequence of reactions to replace the nitro group with a fluorine atom. sigmaaldrich.com A plausible, though multi-step, route would involve the following transformations:

Diazotization: The primary aromatic amine of 4-aminobenzylamine (B48907) (which can be obtained by reduction of 4-nitrobenzylamine) is converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid).

Schiemann Reaction: The diazonium salt is then subjected to a Schiemann reaction, where it is treated with fluoroboric acid (HBF₄) or another fluoride (B91410) source to introduce the fluorine atom onto the aromatic ring, displacing the diazonium group.

Final Product: This would yield p-fluorobenzylamine, which is then converted to its hydrochloride salt.

It is important to note that this pathway is intricate due to the potential for side reactions and the need for careful control of reaction conditions at each stage. A more direct, albeit different, starting material would be 4-fluorobenzonitrile (B33359), which can be readily reduced to p-fluorobenzylamine. nih.gov

| Step | Starting Material | Key Transformation | Reagents | Product |

| 1 | 4-Aminobenzylamine | Diazotization | NaNO₂, HCl | 4-(Aminomethyl)benzenediazonium chloride |

| 2 | 4-(Aminomethyl)benzenediazonium chloride | Schiemann Reaction | HBF₄, heat | p-Fluorobenzylamine |

| 3 | p-Fluorobenzylamine | Salt Formation | HCl | This compound |

Synthesis from p-Fluorobenzaldehyde

A highly efficient and industrially viable method for the synthesis of p-fluorobenzylamine is the reductive amination of p-fluorobenzaldehyde. google.com This one-pot reaction involves the condensation of the aldehyde with ammonia to form an intermediate imine, which is then immediately reduced to the corresponding primary amine.

A notable advancement in this area is the use of a nano nickel catalyst, which offers significant advantages over traditional reducing agents like Raney nickel. google.com The process, as outlined in a patented method, involves reacting p-fluorobenzaldehyde with liquefied ammonia and hydrogen gas in the presence of the nano nickel catalyst in a solvent such as methanol. This method boasts high yields (over 95%) and high purity (over 99%) of p-fluorobenzylamine under relatively mild conditions (50-120 °C, 1-3 MPa). google.com The resulting amine is subsequently converted to the hydrochloride salt.

Reaction Conditions Comparison:

| Catalyst | Temperature | Pressure | Reaction Time | Yield | Purity |

| Nano Nickel | 50-120 °C | 1-3 MPa | ~1-2 hours | >95% | >99% |

| Raney Nickel | >170 °C | 4-5 MPa | ~5 hours | <80% | <97% |

Utilizing p-Methoxybenzaldehyde and p-Fluorobenzylamine in Specific Syntheses

The combination of p-methoxybenzaldehyde and p-fluorobenzylamine is valuable in the synthesis of more complex molecules, particularly in the construction of substituted N-benzyl derivatives. A common reaction is reductive amination, where p-fluorobenzylamine acts as the amine component and p-methoxybenzaldehyde serves as the carbonyl component.

For instance, the reaction between p-fluorobenzylamine and p-methoxybenzaldehyde in the presence of a reducing agent such as sodium borohydride (NaBH₄) or hydrogen with a catalyst (e.g., Pd/C) yields N-(4-methoxybenzyl)-4-fluorobenzylamine. This secondary amine can be a key intermediate in the synthesis of various biologically active compounds and materials. The methoxy (B1213986) group can serve as a handle for further chemical modifications or influence the electronic properties of the final molecule.

A related synthesis involves the preparation of 5-(4-((4-[18F]fluorobenzyl)oxy)-3-methoxybenzyl)pyrimidine-2,4-diamine, a potential radioligand for PET scanning, which showcases the utility of incorporating both fluorobenzyl and methoxybenzyl moieties into a single molecular entity. researchgate.net

| Reactant 1 | Reactant 2 | Reducing Agent | Product |

| p-Fluorobenzylamine | p-Methoxybenzaldehyde | Sodium borohydride | N-(4-methoxybenzyl)-4-fluorobenzylamine |

Nucleophilic Substitution Reactions Involving p-Fluorobenzylamine

p-Fluorobenzylamine, with its primary amino group, is a potent nucleophile and readily participates in nucleophilic substitution reactions. sigmaaldrich.comnih.gov The lone pair of electrons on the nitrogen atom can attack electrophilic centers, leading to the formation of new carbon-nitrogen bonds.

Common examples of such reactions include:

N-Alkylation: Reaction with alkyl halides (R-X) to form secondary or tertiary amines. The rate and extent of alkylation can be controlled by the stoichiometry of the reactants and the reaction conditions.

N-Acylation: Reaction with acyl chlorides (R-COCl) or acid anhydrides ((RCO)₂O) to produce the corresponding amides. These reactions are typically fast and high-yielding.

The fluorine atom at the para position of the benzene (B151609) ring exerts an electron-withdrawing inductive effect, which can slightly modulate the nucleophilicity of the amino group, but it generally remains a reactive nucleophile. nist.govresearchgate.net Kinetic studies of reactions between benzylamines and α-chloroacetanilides in DMSO have shown that the reaction proceeds through a stepwise mechanism with a rate-limiting expulsion of the leaving group from a zwitterionic tetrahedral intermediate. nih.gov

Cascade Ring Expansion Reactions Incorporating Fluorobenzylamine Moieties

Cascade reactions, which involve a series of intramolecular transformations to build complex molecular architectures in a single step, are a powerful tool in modern organic synthesis. While specific examples detailing the incorporation of p-fluorobenzylamine into cascade ring expansions are not extensively reported, the structural features of this compound make it a viable candidate for such transformations.

A hypothetical cascade could involve a precursor molecule containing a p-fluorobenzylamino group tethered to a cyclic system. The amino group could act as an internal nucleophile, initiating a ring-opening or ring-expansion sequence. For example, a molecule containing a strained ring (e.g., an epoxide or aziridine) and a p-fluorobenzylamino group could undergo an intramolecular nucleophilic attack by the amine, leading to the formation of a larger, more complex heterocyclic system.

The principles of such reactions have been demonstrated in the synthesis of macrocycles and medium-sized rings. nih.gov The design of these cascades often relies on the strategic placement of nucleophilic and electrophilic centers within a single molecule to facilitate a spontaneous series of bond-forming and bond-breaking events. The p-fluorobenzylamine moiety could provide the necessary nucleophilicity and steric/electronic properties to influence the outcome of such a cascade.

Derivatization Strategies and Applications in Analytical Chemistry

Derivatization for Enhanced Spectroscopic Analysis

Spectroscopic methods are often employed for the detailed analysis of compounds, and the derivatization of p-fluorobenzylamine can significantly improve the quality and information content of the resulting spectra.

The fluorine atom in p-fluorobenzylamine serves as a sensitive probe that can be monitored by ¹⁹F NMR spectroscopy. The chemical shift of the fluorine nucleus is highly sensitive to its local electronic environment. This property can be exploited to observe the cleavage of a p-fluorobenzyl protecting group from a substrate through photodeprotection.

In a potential application, a molecule of interest could be protected with a p-fluorobenzyl group. The progress of the photodeprotection reaction can then be followed by ¹⁹F NMR. Upon successful cleavage, the resulting p-fluorobenzylamine or a related species would exhibit a ¹⁹F NMR signal at a chemical shift distinct from the protected substrate. This change in the spectrum provides a clear and quantitative measure of the reaction's progress. For instance, studies on the photoreductive defluorination of fluorinated aromatic compounds on nanoparticles have demonstrated the utility of ¹⁹F NMR in monitoring the cleavage of carbon-fluorine bonds. georgiasouthern.edu This principle can be extended to tracking the removal of a p-fluorobenzyl protecting group, where the appearance of a new signal corresponding to the released fluorinated fragment would indicate the success of the photodeprotection. georgiasouthern.edu The significant chemical shift dispersion in ¹⁹F NMR minimizes the likelihood of signal overlap, making it a powerful tool for such applications. thermofisher.comazom.comnih.gov

For chiral amines like p-fluorobenzylamine, determining the enantiomeric purity is often essential. ¹H NMR spectroscopy, in conjunction with chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs), provides a powerful method for this determination. researchgate.netnih.govsemanticscholar.org When a racemic or scalemic mixture of p-fluorobenzylamine is reacted with an enantiomerically pure CDA, a pair of diastereomers is formed. These diastereomers have distinct chemical and physical properties, leading to separate signals in the ¹H NMR spectrum. The integration of these signals allows for the quantification of the enantiomeric excess (ee) of the original amine. acs.org

A variety of chiral derivatizing agents, such as Mosher's acid or its analogues, can be used for this purpose. The resulting diastereomeric amides will exhibit differences in the chemical shifts of protons close to the newly formed stereocenter. For example, the benzylic protons or the aromatic protons of the p-fluorobenzyl moiety would likely show resolved signals for the two diastereomers. While direct ¹H NMR spectra of p-fluorobenzylamine are available, the determination of its enantiomeric purity would necessitate the use of these chiral derivatization or solvation techniques. chemicalbook.com

Alternatively, fluorine-labeling of amines followed by ¹⁹F NMR in the presence of a chiral selector can also be employed to determine enantiomeric excess, a principle that could be applied to p-fluorobenzylamine. nih.gov

In the field of proteomics and metabolomics, derivatization is a key strategy to improve the detection and quantification of peptides and amino acids by mass spectrometry. Benzylamine (B48309) derivatives have been utilized for the selective derivatization of specific amino acid residues within peptides, facilitating their analysis. nih.gov This approach can be extended to p-fluorobenzylamine, where its reaction with amino acids or peptides would introduce a fluorinated tag.

This derivatization can serve multiple purposes. Firstly, it can increase the hydrophobicity of the analyte, which can improve its retention and separation in reversed-phase liquid chromatography. Secondly, the presence of the benzylamine group can enhance the ionization efficiency of the analyte in electrospray ionization (ESI), leading to improved sensitivity in the mass spectrometer. nih.govshimadzu-webapp.eu The derivatization of amino acids with reagents like pentafluorobenzyl chloroformate has been shown to yield derivatives with good gas chromatography properties and high sensitivity under electron capture negative ionization mass spectrometry. nih.gov Similarly, derivatizing amino acids with p-fluorobenzylamine would create a specific mass shift, aiding in the identification and quantification of the targeted molecules. sigmaaldrich.comthermofisher.com

For instance, the derivatization of amino-containing metabolites with a specifically designed reagent can enhance separation efficiency and detection sensitivity in LC-MS analysis. nih.gov A similar strategy employing p-fluorobenzylamine could be developed for targeted amino acid profiling.

Chromatographic Applications and Method Development

Chromatographic techniques are fundamental for the separation and analysis of chemical mixtures. The properties of p-fluorobenzylamine and its derivatives are well-suited for analysis by both gas and liquid chromatography.

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile compounds. p-Fluorobenzylamine, being a relatively volatile amine, can be analyzed directly by GC-MS. Research has demonstrated the use of exact mass GC-MS for the analysis of isomeric fluorobenzylamines, including 4-fluorobenzylamine (B26447) (an alternative name for p-fluorobenzylamine), to identify impurities in starting materials for combinatorial synthesis. waters.com

In these analyses, different isomers and impurities can be separated based on their boiling points and interactions with the stationary phase of the GC column. The subsequent mass spectrometric detection allows for their identification based on their mass-to-charge ratio and fragmentation patterns. waters.com

For less volatile analytes or to improve chromatographic performance, derivatization is often employed. Primary amines can be derivatized with reagents like pentafluorobenzaldehyde (B1199891) to form the corresponding imines, which often exhibit better peak shapes and thermal stability in GC analysis. researchgate.net While direct GC analysis of p-fluorobenzylamine is feasible, such derivatization strategies can be valuable for complex matrices or when enhanced sensitivity is required. jfda-online.comnih.gov

Table 1: GC-MS Analysis of Isomeric Fluorobenzylamines

| Compound | Retention Time (min) | Desired Compound (%) |

|---|---|---|

| 4-Fluorobenzylamine | 4.42 | 31 |

| 3-Fluorobenzylamine | 4.42 | 27 |

| 2-Fluorobenzylamine | 4.42 | 15 |

Data sourced from an analysis of commercially available fluorobenzylamine samples, highlighting the ability of GC-MS to separate and quantify components in a mixture. The presence of a common impurity was also noted at a retention time of approximately 7.5 minutes. waters.com

Liquid chromatography coupled with electrospray ionization mass spectrometry (LC-ESI-MS) is a versatile and widely used technique for the analysis of a broad range of compounds, including those that are non-volatile or thermally labile. For the analysis of p-fluorobenzylamine and its derivatives, LC-ESI-MS offers high sensitivity and selectivity. mdpi.comshimadzu.com

The analysis of related compounds, such as 4-fluorobenzyl chloride, has been successfully demonstrated using HPLC-MS/MS after derivatization to form a stable and highly detectable quaternary amine salt. nih.gov This underscores the utility of LC-MS for fluorinated benzyl (B1604629) compounds. The inherent polarity of p-fluorobenzylamine hydrochloride makes it suitable for reversed-phase or hydrophilic interaction liquid chromatography (HILIC).

Derivatization can significantly enhance the performance of LC-ESI-MS analysis. By introducing a charge or a more easily ionizable group, the sensitivity of the detection can be dramatically improved. mdpi.com For example, derivatizing peptides with reagents that introduce a fixed positive charge leads to enhanced ionization efficiency and lower detection limits. nih.govshimadzu-webapp.eumdpi.com While p-fluorobenzylamine itself contains a basic nitrogen atom that can be protonated in the ESI source, its derivatization onto other molecules can serve as a tag to improve their LC-MS properties. The solvent system used in LC-MS can also have a profound effect on the ionization and the resulting signal of the analyte. rsc.org

Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS)

Supercritical Fluid Chromatography (SFC) is a powerful chromatographic technique that utilizes a supercritical fluid as the mobile phase, most commonly carbon dioxide. When coupled with mass spectrometry (SFC-MS), it becomes a highly sensitive and selective analytical tool. In the context of chiral analysis, where the separation of enantiomers is crucial, derivatization plays a significant role.

The indirect approach to chiral separation involves reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers, having different physicochemical properties, can then be separated on a non-chiral stationary phase. While p-Fluorobenzylamine itself is not chiral, its primary amine group allows it to be used to derivatize chiral molecules containing a suitable functional group (e.g., carboxylic acids). The resulting diastereomeric amides could then be analyzed by SFC-MS.

The advantages of using SFC-MS for the analysis of such derivatives include high throughput, reduced analysis time, and lower consumption of organic solvents compared to traditional high-performance liquid chromatography (HPLC). The low viscosity and high diffusivity of supercritical CO2 allow for high flow rates without a significant loss in chromatographic efficiency.

While the direct application of this compound as a derivatizing agent for SFC-MS analysis is not extensively documented in readily available scientific literature, the principles of chiral derivatization suggest its potential utility. The general workflow for such an application would involve the reaction of a chiral analyte with p-Fluorobenzylamine, followed by analysis of the resulting diastereomers using an achiral SFC column coupled to a mass spectrometer. The mass spectrometer provides not only detection but also structural information, confirming the identity of the derivatized analytes.

Table 1: Potential SFC-MS Parameters for Analysis of Derivatized Chiral Acids

| Parameter | Value/Condition |

| Column | Achiral Stationary Phase (e.g., C18, Diol) |

| Mobile Phase | Supercritical CO2 with a polar co-solvent (e.g., Methanol, Ethanol) |

| Co-solvent Gradient | 5-40% over 5-10 minutes |

| Flow Rate | 2-4 mL/min |

| Back Pressure | 100-150 bar |

| Column Temperature | 35-45 °C |

| Ionization Mode | Electrospray Ionization (ESI) Positive or Negative Mode |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Ion Trap |

This hypothetical application underscores the versatility of this compound as a potential tool in the analytical chemist's toolbox for chiral separations.

Derivatization for Specific Analyte Detection

The reactivity of the primary amine in this compound can be exploited for the targeted derivatization of specific classes of analytes, enhancing their detectability in various analytical platforms.

Formation of N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine (DMDNFB) Derivatives

N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine (DMDNFB) is a derivatizing agent designed to enhance the detection of amino acids and peptides in liquid chromatography-electrospray ionization mass spectrometry (LC/ESI-MS). The key feature of DMDNFB is the presence of a tertiary amine group (N,N-dimethylamino) which is readily protonated, leading to a significant increase in the ion current signal in the positive ESI mode. This makes the derivatives highly sensitive for MS detection.

The synthesis of DMDNFB itself is not directly from this compound. However, the structural similarity and the chemistry involved are highly relevant. The synthesis of analogous compounds often involves the reaction of a substituted dinitrofluorobenzene with an appropriate amine. For instance, the renowned Sanger's reagent, 1-fluoro-2,4-dinitrobenzene (B121222) (DNFB), readily reacts with the primary amino group of amino acids. rsc.orgwaters.comwikipedia.org This reaction forms the basis for the derivatization.

A study on the derivatization of amino acids with DMDNFB demonstrated a significant enhancement in ESI-MS signal intensity compared to derivatives formed with DNFB. chemimpex.com This highlights the strategic advantage of incorporating a readily ionizable group into the derivatizing agent.

Table 2: Comparison of Derivatization Agents for Amino Acid Analysis by ESI-MS

| Derivatizing Agent | Key Feature | Advantage in Positive ESI-MS |

| 1-Fluoro-2,4-dinitrobenzene (DNFB) | Dinitrophenyl group | Moderate signal intensity |

| N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine (DMDNFB) | Contains a tertiary amine (N,N-dimethylamino) | Significantly enhanced signal intensity due to efficient protonation |

While this compound is not the direct precursor to DMDNFB, its chemical properties as a primary benzylamine provide a basis for understanding the reactivity of the amine functional group in derivatization reactions aimed at enhancing mass spectrometric detection.

Derivatization for Carbonyl Detection in Environmental Samples

The determination of carbonyl compounds (aldehydes and ketones) in environmental matrices is of significant interest due to their role in atmospheric chemistry and their potential adverse health effects. A common analytical strategy involves the derivatization of these carbonyls to form stable, easily detectable products, typically for analysis by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

The fundamental reaction for this derivatization is the nucleophilic addition of a primary amine to the carbonyl group, forming an imine (Schiff base). nih.gov While this compound contains a primary amine and could, in principle, react with carbonyls, the standard and widely adopted methods for environmental analysis utilize other specific derivatizing agents.

The most common reagents for the derivatization of carbonyl compounds in environmental samples are O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) and 2,4-dinitrophenylhydrazine (B122626) (DNPH). researchgate.netnih.govresearchgate.netnih.govchromatographyonline.comresearchgate.netamericanpharmaceuticalreview.comchromatographyonline.comnih.govresearchgate.net

PFBHA reacts with carbonyls to form oximes, which are highly stable and possess excellent electron-capturing properties, making them ideal for sensitive detection by GC with an electron capture detector (GC-ECD) or GC-MS in negative chemical ionization (NCI) mode.

DNPH reacts with carbonyls to form 2,4-dinitrophenylhydrazones. These derivatives are intensely colored and are typically analyzed by HPLC with UV-Vis detection.

A thorough review of the scientific literature does not indicate that this compound is a commonly used reagent for the derivatization of carbonyl compounds in environmental samples. The established methods with PFBHA and DNPH offer high reactivity, stability of the derivatives, and exceptional sensitivity, making them the preferred choice for trace-level analysis of carbonyls in air, water, and soil samples.

Table 3: Common Derivatizing Agents for Carbonyl Analysis in Environmental Samples

| Derivatizing Agent | Analyte | Derivative Formed | Analytical Technique |

| O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) | Aldehydes, Ketones | Oxime | GC-ECD, GC-MS (NCI) |

| 2,4-dinitrophenylhydrazine (DNPH) | Aldehydes, Ketones | Hydrazone | HPLC-UV |

Therefore, while the chemical principles support the potential reactivity of this compound with carbonyls, its practical application for their detection in environmental samples is not established in the current body of scientific literature.

Advanced Applications in Medicinal Chemistry and Pharmaceutical Research

p-Fluorobenzylamine Hydrochloride as a Key Pharmaceutical Intermediate

This compound is a versatile and valuable building block in the realm of pharmaceutical synthesis. chemimpex.com Its significance lies in the dual functionality of the reactive primary amine and the strategically placed fluorine atom on the phenyl ring. This combination allows medicinal chemists to construct complex, biologically active molecules with enhanced properties. The stable and easy-to-handle nature of this hydrochloride salt makes it suitable for both laboratory-scale research and industrial applications. chemimpex.com

The utility of this compound as a synthetic intermediate is widespread in the creation of diverse biologically active molecules. chemimpex.com Its primary amine group serves as a nucleophile or a precursor to other functional groups, enabling its incorporation into a vast array of molecular scaffolds. The presence of the fluorobenzyl moiety can significantly influence the pharmacological profile of the final compound.

This compound is a key intermediate in the synthesis of certain selective serotonin (B10506) reuptake inhibitors (SSRIs), a major class of antidepressants. A notable example is its application in the production of fluvoxamine, which is used in the management of major depressive disorder. The synthesis often involves the reaction of p-fluorobenzylamine with other chemical precursors to construct the final drug molecule. The p-fluorophenyl group is a common structural feature in many SSRIs and is thought to contribute to their therapeutic effect.

The application of this compound extends to the synthesis of anti-allergic drugs, such as astemizole. nih.gov Astemizole is a second-generation antihistamine characterized by its long-acting and non-sedating properties. nih.gov The synthesis involves the N-alkylation of a piperidine (B6355638) derivative with p-fluorobenzyl chloride, which can be prepared from this compound. nih.gov This process highlights the role of this intermediate in constructing the benzimidazole (B57391) and piperidine core structures typical of many anti-allergic agents. nih.gov

This compound serves as a crucial starting material in the synthesis of the non-opioid analgesic, flupirtine (B1215404). evitachem.comwikipedia.org Flupirtine functions as a selective neuronal potassium channel opener. wikipedia.org One synthetic route involves the reaction of 2-amino-3-nitro-6-chloropyridine with p-fluorobenzylamine to form a key intermediate, which is then further processed to yield flupirtine. evitachem.comgoogle.comgoogle.com

In the field of antiviral therapy, this compound is an essential building block for the synthesis of raltegravir, an HIV integrase inhibitor. google.comnih.gov Raltegravir is a critical component of antiretroviral therapy. google.comsnmjournals.org The synthesis involves coupling p-fluorobenzylamine with a complex pyrimidine (B1678525) derivative to introduce the vital N-(4-fluorobenzyl) group into the final drug structure. google.comgoogle.com

Impact of Fluorine Substitution on Drug Properties

The strategic incorporation of fluorine into drug molecules is a widely used tactic in medicinal chemistry to enhance a compound's therapeutic properties. tandfonline.comnih.gov The unique characteristics of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a drug's behavior in the body. tandfonline.comnih.gov

Key Impacts of Fluorine Substitution:

Binding Affinity: As the most electronegative element, fluorine can alter the electron distribution within a molecule. tandfonline.com This can lead to more favorable interactions with the target protein, thereby increasing the drug's binding affinity and potency. tandfonline.com

Physicochemical Properties: Fluorine substitution can modify a drug's lipophilicity and pKa. nih.gov By altering these properties, chemists can improve a drug's ability to permeate cell membranes and reach its site of action. tandfonline.comnih.gov Reducing the basicity of amine-containing drugs through fluorination can enhance bioavailability. tandfonline.com

Interactive Data Table: Properties Influenced by Fluorine Substitution

| Property | Impact of Fluorine Substitution | Rationale |

| Metabolic Stability | Increased | The strong C-F bond is less susceptible to enzymatic cleavage than the C-H bond. tandfonline.comnih.gov |

| Bioavailability | Often Increased | Improved metabolic stability and membrane permeability contribute to higher bioavailability. tandfonline.com |

| Binding Affinity | Can be Increased | Fluorine's electronegativity can enhance interactions with target proteins. tandfonline.com |

| Lipophilicity | Modified | Can be fine-tuned to optimize absorption and distribution. nih.govresearchgate.net |

| pKa | Altered | The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups. tandfonline.com |

Enhancement of Lipophilicity and Bioavailability

The introduction of a fluorine atom into a molecular structure, such as in p-fluorobenzylamine, can significantly increase the compound's lipophilicity, or its ability to dissolve in fats, oils, and lipids. chemimpex.com This property is a crucial determinant of a drug's pharmacokinetic profile. Enhanced lipophilicity often correlates with improved absorption and distribution, as the molecule can more readily pass through biological membranes like the intestinal wall and cell membranes. Consequently, this can lead to greater bioavailability, meaning a higher proportion of the administered drug reaches the systemic circulation to exert its therapeutic effect. chemimpex.comnih.gov

Lipid-based formulation strategies are often employed to improve the bioavailability of lipophilic drugs, as these carriers can enhance intestinal solubility and promote absorption. nih.gov The use of building blocks like this compound in drug synthesis is a strategic approach to imbue the final active molecule with this desirable lipophilic character from the outset. chemimpex.com

Influence on Metabolic Stability and Pharmacokinetic Profiles

The fluorine atom in the para-position of the benzylamine (B48309) ring plays a significant role in influencing the metabolic stability of molecules derived from this scaffold. The carbon-fluorine bond is exceptionally strong and not easily broken by metabolic enzymes in the liver, such as the cytochrome P450 (CYP) family. nih.gov By blocking a potential site of oxidative metabolism on the phenyl ring, the p-fluoro substituent can prevent or slow down the metabolic degradation of the drug.

Radiopharmaceutical Applications

This compound is a pivotal precursor in the field of radiopharmacology, particularly for the synthesis of imaging agents for Positron Emission Tomography (PET). The ability to incorporate the positron-emitting isotope fluorine-18 (B77423) (¹⁸F) into this molecule allows for the creation of a wide array of diagnostic radiotracers.

Synthesis of ¹⁸F-Labeled Compounds and Radiotracers

4-[¹⁸F]Fluorobenzylamine ([¹⁸F]FBA) is a versatile, ¹⁸F-labeled building block used for the preparation of PET radiotracers. rsc.orgnih.gov A common synthesis route involves the nucleophilic substitution of a suitable precursor, such as 4-N,N,N-trimethylammonium-benzonitrile triflate, with [¹⁸F]fluoride, followed by a reduction step to convert the nitrile group to an amine. nih.gov For example, using borane-dimethylsulfide as the reducing agent, p-[¹⁸F]FBnA (p-[¹⁸F]Fluorobenzylamine) has been prepared with radiochemical yields of 39-49% and a purity of 91-96%. nih.gov Another approach describes the reduction of 4-[¹⁸F]fluorobenzonitrile ([¹⁸F]FBN) using transition metal-assisted sodium borohydride (B1222165). rsc.org These methods provide the key radiolabeled intermediate, which can then be conjugated to various biomolecules to create specific imaging agents. rsc.orgnih.gov

Table 1: Synthesis of selected ¹⁸F-labeled compounds using p-Fluorobenzylamine derivatives

| Labeled Compound/Prosthetic Group | Precursor | Radiochemical Yield (uncorrected) | Total Synthesis Time | Reference |

|---|---|---|---|---|

| p-[¹⁸F]Fluorobenzylamine (p-[¹⁸F]FBnA) | 4-N,N,N-trimethylammonium-benzonitrile triflate | 39-49% | 70 min | nih.gov |

| 4-[¹⁸F]fluorobenzyl-2-bromoacetamide ([¹⁸F]FBBA) | 4-[¹⁸F]Fluorobenzylamine | 75% | Not Specified | rsc.org |

| 4-[¹⁸F]fluorobenzylamidopropionyl maleimide (B117702) ([¹⁸F]FBAPM) | 4-[¹⁸F]Fluorobenzylamine | 55% | Not Specified | rsc.org |

| [¹⁸F]FET-Ala | Tosylate precursor | 7.7 ± 2.0% | 70 min | nih.gov |

Application in Positron Emission Tomography (PET)

PET is a non-invasive molecular imaging technique that provides quantitative information about metabolic and molecular processes in the body. nih.govnih.gov Radiotracers synthesized from 4-[¹⁸F]fluorobenzylamine are used in PET to visualize and measure a variety of biological targets and pathways. rsc.orgnih.gov For example, 4-[¹⁸F]fluorobenzyl-triphenylphosphonium ([¹⁸F]FBnTP), a lipophilic cation, has been developed as a PET agent for myocardial imaging, where it accumulates in mitochondria in response to membrane potential. nih.gov The 110-minute half-life of ¹⁸F makes it a suitable isotope for routine clinical imaging. nih.gov By conjugating [¹⁸F]FBA to specific targeting vectors like peptides or antibodies, researchers can create agents to image cancer, neurological disorders, and other diseases. nih.govnih.gov

Synthesis of ¹⁸F-Labeled Folate

Folate receptors are often overexpressed on the surface of various cancer cells, making them an attractive target for diagnostic imaging. The synthesis of ¹⁸F-labeled folate derivatives allows for the non-invasive detection and monitoring of these cancers using PET. google.com While various methods exist for labeling biomolecules, one patented process describes the synthesis of ¹⁸F-folate radiopharmaceuticals through the direct radiolabeling of pteroic acid (a core component of folic acid) or its derivatives with [¹⁸F]fluoride. google.com This enables the use of these tracers for diagnosing and monitoring cancer therapy as well as inflammatory and autoimmune diseases. google.com

Development of Thiol Group-Reactive Prosthetic Groups

Prosthetic groups are small, radiolabeled molecules designed to be attached to larger biomolecules, such as peptides and proteins, under mild conditions. nih.gov 4-[¹⁸F]Fluorobenzylamine is a key starting material for creating prosthetic groups that specifically react with thiol (sulfhydryl) groups found in cysteine residues. rsc.org This site-specific conjugation is advantageous because it offers high chemoselectivity compared to reactions targeting more abundant amine groups, leading to more homogenous and well-defined products. nih.govresearchgate.net

Examples of such thiol-reactive prosthetic groups synthesized from [¹⁸F]FBA include 4-[¹⁸F]fluorobenzyl-2-bromoacetamide ([¹⁸F]FBBA) and 4-[¹⁸F]fluorobenzylamidopropionyl maleimide ([¹⁸F]FBAPM). rsc.org The feasibility of these agents has been demonstrated by labeling the cysteine-containing tripeptide glutathione (B108866) and other molecules. rsc.org Other maleimide-bearing prosthetic groups, such as N-[2-(4-[¹⁸F]fluorobenzamido)ethyl]maleimide ([¹⁸F]FBEM), have also been widely used for the site-specific radiolabeling of peptides and proteins containing free sulfhydryl groups. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies Incorporating p-Fluorobenzylamine Moieties

The p-fluorobenzylamine group is instrumental in fine-tuning the interaction of a drug candidate with its biological target. Its size, electronic properties, and metabolic profile are critical considerations in SAR studies aimed at enhancing potency, selectivity, and safety.

The p-fluorobenzylamine moiety is a recognized structural component in modulators of Kv7 potassium channels, which are crucial targets for treating conditions like epilepsy and pain. nih.gov The development of Kv7 channel openers such as flupirtine and retigabine (B32265) highlighted the therapeutic potential of this class of drugs. However, these early examples were associated with significant side effects, including hepatotoxicity, which spurred further research into safer analogues.

SAR studies on flupirtine analogues have been conducted to understand and mitigate these adverse effects. These investigations explore how modifications to the molecule, including the p-fluorobenzylamine portion, affect not only the desired channel modulation but also the metabolic pathways leading to toxic byproducts. For instance, introducing an aryl fluoride (B91410) was one strategy explored in the effort to create safer analogues by altering the molecule's metabolic profile without eliminating its primary function as a Kv7 modulator. nih.gov The goal of these SAR studies is to uncouple the therapeutic activity from the structural elements responsible for toxicity, providing critical insights for designing next-generation Kv7 modulators with improved safety profiles.

A significant metabolic pathway for certain drugs containing the p-fluorobenzylamine moiety, such as the Kv7 channel opener flupirtine, involves its cleavage into metabolites like 4-fluorohippuric acid. This metabolic process has been a subject of detailed investigation due to its potential link to drug-induced liver injury.

Research using eighteen flupirtine analogues has elucidated the mechanistic details of this pathway, confirming that it is mediated by liver esterases. The studies verified the proposed metabolic steps leading to the formation of 4-fluorobenzoic acid, a precursor to 4-fluorohippuric acid. By performing correlation analysis, researchers examined the relationship between the in vitro hepatotoxicity of the flupirtine analogues and the quantity of 4-fluorobenzoic acid produced during enzymatic incubations. These findings are vital for the rational design of new drug candidates, as they provide a clear SAR framework for modifying the p-fluorobenzylamine portion to minimize the formation of potentially toxic metabolites while preserving therapeutic efficacy.

The structural motif of a p-substituted benzylamine is valuable in the design of inhibitors that target the internal-facing cavities of membrane transporters. A key example is the development of inhibitors for the plasmodial lactate/H+ symporter (PfFNT) from the malaria parasite, a validated drug target.

Researchers have designed inhibitors that extend into the cytoplasmic vestibule of the PfFNT transporter to form additional interactions with amino acid residues. By adding various amine- and anilide-linked substituents to the para-position of a pyridine (B92270) ring in the inhibitor scaffold, scientists aimed to create hydrogen bonds with residues such as Tyr31 and Ser102 within this vestibule. This strategy proved highly effective, increasing the in vitro activity against the parasite by an order of magnitude, with one of the most potent compounds exhibiting an EC50 of 14.8 nM. This research demonstrates how a moiety analogous to p-fluorobenzylamine can be strategically employed to occupy and interact with the intracellular vestibule of a transporter, thereby amplifying inhibitor potency.

Design and Synthesis of Complex Pharmacophores

This compound serves as a versatile and crucial building block in the synthesis of diverse and complex molecular architectures, including libraries of compounds screened for biological activity.

p-Fluorobenzylamine has been utilized as a key coupling partner in the convergent synthesis of medium-ring lactam libraries. In one reported synthesis, p-fluorobenzylamine was reacted with p-methoxybenzaldehyde to form a Schiff base, which then underwent a vinyl Grignard addition to produce a secondary allylic amine. This amine served as a crucial component that was later coupled with N-allyl ester derivatives of amino acids. The resulting diene amides underwent a key ring-closing metathesis reaction to form the medium-ring lactam scaffold. This approach enabled the creation of a 163-member library of novel compounds based on a monocyclic medium-ring platform, demonstrating the utility of p-fluorobenzylamine in generating structural diversity for drug discovery programs.

In the search for new anticancer agents, p-fluorobenzylamine has been used as a starting material for the synthesis of imidazole (B134444) and fused imidazole derivatives designed to inhibit the epidermal growth factor receptor (EGFR). Imidazole-based compounds are of significant interest in oncology, with several approved drugs featuring this core structure.

In a specific synthetic route, p-fluorobenzylamine is reacted with ethyl N-((Z)-2-amino-1,2-dicyanovinyl)formimidate under the influence of an aniline (B41778) hydrochloride catalyst. The resulting intermediate undergoes a base-mediated ring cyclization to afford a key imidazole precursor. This precursor is then reacted with various aryl aldehydes to produce the final target compounds.

Several of the synthesized molecules incorporating the p-fluorobenzyl group showed significant anticancer activity. The cytotoxic potential of these compounds was evaluated against a panel of five human cancer cell lines.

Table 1: In Vitro EGFR Enzymatic Inhibition of Selected Imidazole Derivatives

| Compound | Description | IC₅₀ (nM) |

| 2c | Derivative with 4-fluorobenzyl group | 617.33 ± 0.04 |

| 2d | Derivative with 4-fluorobenzyl group | 710.00 ± 0.05 |

| Erlotinib | Positive Control | 239.91 ± 0.05 |

Data sourced from Kalra et al., RSC Medicinal Chemistry, 2020.

The results indicated that compounds 2c and 2d were effective EGFR inhibitors. Further in silico modeling and substitution of the 4-fluorophenyl ring led to even more potent compounds, highlighting the value of the initial scaffold built using p-fluorobenzylamine.

N6-Substituted Adenosine (B11128) Derivatives

The incorporation of a p-fluorobenzyl group at the N6-position of adenosine gives rise to a class of synthetic nucleoside analogs with significant potential in medicinal chemistry. This compound serves as a key reagent in the synthesis of these N6-(4-fluorobenzyl)adenosine derivatives. These compounds are analogs of naturally occurring N6-benzyladenosine and have been investigated for their diverse biological activities, including anticancer and antiviral properties.

The synthesis of N6-(p-fluorobenzyl)adenosine and its related derivatives is typically achieved through two primary methods. The first involves the direct alkylation of adenosine with an appropriately substituted benzyl (B1604629) bromide, which initially yields an N1-substituted intermediate. This intermediate is then rearranged in the presence of a base to furnish the desired N6-substituted product. nih.gov A more common approach is the nucleophilic displacement of a leaving group, such as chlorine, from the 6-position of a purine (B94841) ribonucleoside with p-fluorobenzylamine. nih.govmdpi.comevitachem.com For instance, the condensation of 6-chloropurine (B14466) riboside with 4-fluorobenzylamine (B26447) in a suitable solvent like acetonitrile, often in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA), yields N6-(4-fluorobenzyl)adenosine after subsequent deprotection steps if protecting groups are used on the ribose moiety. mdpi.com

Research into the biological effects of N6-(p-fluorobenzyl)adenosine has revealed a range of activities. In studies on cultured L1210 leukemia cells, N6-p-fluorobenzyladenosine demonstrated growth inhibitory effects comparable to that of N6-benzyladenosine. nih.gov More recent research has highlighted the antiviral potential of these compounds. Specifically, N6-(4-fluorobenzyl)adenosine has been shown to possess antiviral activity against enterovirus 71 (EV71). mdpi.com The introduction of a fluorine atom to the benzyl ring of N6-benzyladenosine derivatives has been a strategic modification to enhance biological activity and selectivity. mdpi.com

Furthermore, the position of the fluorine atom on the benzyl ring can influence the pharmacological profile of these adenosine derivatives. For example, N6-(3-fluorobenzyl)adenosine acts as an agonist at adenosine receptors, with a notable affinity for the A3 subtype. evitachem.com This interaction with adenosine receptors suggests potential therapeutic applications in conditions where these receptors play a key role, such as cardiovascular diseases and inflammatory disorders. evitachem.com The study of various N6-substituted adenosine derivatives has shown that the nature and position of the substituent on the benzyl ring are critical determinants of their affinity and efficacy at different adenosine receptor subtypes. nih.gov

The research findings on N6-substituted adenosine derivatives involving a p-fluorobenzyl moiety are summarized in the table below.

| Compound Name | Research Focus | Key Findings |

| N6-p-fluorobenzyladenosine | Anticancer activity | Exhibited growth inhibitory effects on L1210 leukemia cells, comparable to N6-benzyladenosine. nih.gov |

| N6-(4-Fluorobenzyl)adenosine | Antiviral activity | Demonstrated antiviral activity against enterovirus 71 (EV71). mdpi.com |

| N6-(3-Fluorobenzyl)adenosine | Adenosine receptor agonism | Acts as an agonist at adenosine receptors, particularly the A3 subtype, suggesting potential in treating cardiovascular and inflammatory diseases. evitachem.com |

Contributions to Materials Science and Catalysis Research

Development of Novel Materials with Fluorine Content

p-Fluorobenzylamine hydrochloride is a key precursor in the synthesis of advanced materials where fluorine content is desirable for tailoring specific properties. The presence of the C-F bond can enhance thermal stability, modify electronic characteristics, and influence intermolecular forces, making it a valuable component in material design.

Researchers have utilized this compound in the development of innovative polymers and coatings, where the fluorine atom contributes to improved performance characteristics nih.gov. A significant area of application is in the creation of two-dimensional (2D) hybrid organic-inorganic perovskites. Specifically, the 4-fluorobenzylammonium (B8765559) cation, derived from p-fluorobenzylamine, has been incorporated as the organic spacer in layered copper(II) chloride perovskites of the general formula A₂CuCl₄ mdpi.com. These materials are of great interest for their unique magnetic and potential multiferroic properties, which are highly dependent on the structure of the organic component mdpi.comrsc.org. The synthesis of these perovskites involves reacting p-fluorobenzylamine with copper(II) chloride in an acidic medium, demonstrating the direct role of the fluorinated amine in forming the final material architecture rsc.org.

Supramolecular Chemistry and Crystal Engineering

Supramolecular chemistry, which focuses on chemical systems composed of multiple molecules bound by non-covalent forces, is a field where p-fluorobenzylamine and its derivatives have proven to be particularly insightful. The principles of molecular recognition, self-assembly, and the study of intermolecular interactions are central to crystal engineering—the design and synthesis of functional solid-state structures researchgate.net. The 4-fluorobenzylamine (B26447) moiety is an excellent candidate for such studies due to its capacity for forming a variety of directed intermolecular interactions.

A series of supramolecular salts derived from 4-fluorobenzylamine have been synthesized and structurally characterized, providing a deeper understanding of how different forces guide the formation of crystalline solids beilstein-journals.org. These studies are fundamental to the bottom-up approach of creating new materials with predictable structures and desired functions, such as nonlinear optical (NLO) or magnetic properties google.com.

Host-guest chemistry, a central concept in supramolecular science, involves the binding of a smaller "guest" molecule within a larger "host" molecule. This molecular recognition is highly specific, relying on a combination of size, shape, and chemical complementarity.

In a notable example, 4-fluorobenzylamine (as the guest) has been co-crystallized with 18-crown-6 (B118740) (as the host) in a hydrochloric acid medium beilstein-journals.org. The crown ether macrocycle encapsulates the ammonium (B1175870) group of the protonated benzylamine (B48309), demonstrating specific host-guest recognition. This interaction leads to the formation of complex supramolecular salts, such as [(C₇H₉FN)·(18-crown-6)]⁺·(FeCl₄)⁻ and [(C₇H₉FN)₂·(18-crown-6)₂]²⁺·(MCl₄)²⁻ (where M = Mn, Co, Zn, Cd) beilstein-journals.org. The assembly of these intricate structures is a direct result of the precise molecular recognition between the fluorinated benzylammonium cation and the crown ether host.

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. The 4-fluorobenzylamine moiety has been shown to be a versatile building block in the self-assembly of diverse supramolecular architectures beilstein-journals.org.

The process of forming supramolecular salts from 4-fluorobenzylamine can be controlled to produce a variety of crystalline structures. For instance, simple proton-transfer salts with halide ions, such as (C₇H₉FN)⁺·Cl⁻ (1) and (C₇H₉FN)⁺·Br⁻ (2), self-assemble through strong hydrogen bonds beilstein-journals.org. When a host molecule like 18-crown-6 is introduced along with metal chlorides, a more complex self-assembly process occurs, yielding intricate host-guest complexes beilstein-journals.org. The final architecture depends on the specific components present in the reaction mixture, showcasing a programmable approach to crystal design.

Table 1: Supramolecular Salts Derived from 4-Fluorobenzylamine and Their Crystal Systems

| Compound Number | Chemical Formula | Crystal System | Space Group |

| 1 | (C₇H₉FN)⁺·Cl⁻ | Triclinic | Pī |

| 2 | (C₇H₉FN)⁺·Br⁻ | Triclinic | Pī |

| 3 | [(C₇H₉FN)₂·(18-crown-6)₂]²⁺·(MnCl₄)²⁻ | Monoclinic | P2₁/c |

| 4 | [(C₇H₉FN)·(18-crown-6)]⁺·(FeCl₄)⁻ | Orthorhombic | Pnma |

| 5 | [(C₇H₉FN)₂·(18-crown-6)₂]²⁺·(CoCl₄)²⁻ | Monoclinic | P2₁/c |

| 6 | [(C₇H₉FN)·(18-crown-6)]⁺·½(CuCl₄)²⁻ | Monoclinic | C2/c |

| 7 | [(C₇H₉FN)₂·(18-crown-6)₂]²⁺·(ZnCl₄)²⁻ | Monoclinic | P2₁/c |

| 8 | [(C₇H₉FN)₂·(18-crown-6)₂]²⁺·(CdCl₄)²⁻ | Monoclinic | P2₁/c |

Data sourced from a study on the self-assembly of 4-fluorobenzylamine supramolecular salts beilstein-journals.org.

The structure and stability of supramolecular assemblies are dictated by a hierarchy of intermolecular interactions. In the crystalline salts of 4-fluorobenzylamine, both strong and weak interactions play critical roles.

The position of a substituent on an aromatic ring can have a dramatic impact on the bulk properties of a material. This principle is clearly illustrated in the study of fluorobenzylammonium copper(II) chloride perovskites mdpi.com. Researchers have synthesized and compared three isomers of (FbaH)₂CuCl₄, where the fluorine atom is placed at the ortho- (2-), meta- (3-), or para- (4-) position of the benzylammonium spacer mdpi.comrsc.org.

The compound derived from p-fluorobenzylamine, (4-FbaH)₂CuCl₄, crystallizes in a centrosymmetric space group at room temperature. In stark contrast, the meta-substituted isomer, (3-FbaH)₂CuCl₄, adopts a polar orthorhombic space group (Pca2₁) mdpi.comrsc.org. This seemingly minor change in fluorine position is the determining factor for the emergence of a polar crystal structure. Magnetic measurements confirmed that all three isomers exhibit ferromagnetic interactions. Therefore, the meta-isomer (3-FbaH)₂CuCl₄ is classified as a polar ferromagnet, a material with coexisting magnetic order and electric polarization, making it a potential type I multiferroic mdpi.comrsc.org. This work highlights how precise atomic positioning, guided by the choice of precursor like this compound, can be used to engineer materials with advanced functionalities.

Table 2: Comparison of Fluorobenzylammonium Copper(II) Chloride Perovskite Isomers

| Compound | Fluorine Position | Crystal System (RT) | Space Group (RT) | Key Property |

| (2-FbaH)₂CuCl₄ | Ortho | Monoclinic | P2₁/c | Centrosymmetric |

| (3-FbaH)₂CuCl₄ | Meta | Orthorhombic | Pca2₁ | Polar Ferromagnet |

| (4-FbaH)₂CuCl₄ | Para | Monoclinic | Pbca | Centrosymmetric |

Data sourced from studies on positional isomerism in layered copper halide perovskites mdpi.comrsc.org.

Catalytic Applications Beyond Direct Synthesis

While this compound is primarily known as a building block or intermediate in organic synthesis, the broader field of catalysis has seen significant developments related to the fluorobenzylamine moiety. These applications often involve the catalytic functionalization of the benzylamine structure or the use of its derivatives in catalytic systems.

Direct photocatalytic fluorination of benzylic C-H bonds is a powerful strategy in medicinal chemistry for improving the metabolic stability of drug candidates rsc.org. In these reactions, a benzylamine derivative can be the substrate that undergoes selective fluorination, rather than acting as the catalyst itself nih.govgoogle.com. For example, photocatalytic methods using reagents like N-fluorobenzenesulfonimide (NFSI) have been developed for the late-stage fluorination of benzylic positions rsc.org.

Furthermore, derivatives of benzylamines are used to form palladacycles, which are highly effective catalysts for cross-coupling reactions like the Suzuki-Miyaura and Sonogashira reactions beilstein-journals.org. While not a direct application of this compound as a catalyst, this illustrates the potential for its derivatives to participate in important catalytic cycles. Additionally, the synthesis of p-fluorobenzylamine itself is a catalytic process, with methods employing nano nickel catalysts to achieve high yield and purity in the reductive amination of p-fluorobenzaldehyde. These examples show the integral connection of the p-fluorobenzylamine structure to the field of catalysis, both as a target for synthetic innovation and as a foundational component for more complex catalytic systems.

Role in Phase Transfer Catalysis

Phase transfer catalysis (PTC) is a powerful synthetic methodology that facilitates reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. This is achieved through the use of a phase transfer catalyst, which is a substance that can transport a reactant from one phase to another where the reaction can then occur. While extensive research exists on various quaternary ammonium salts and other agents as phase transfer catalysts, direct literature evidence specifically detailing the role of this compound as a primary phase transfer catalyst is limited.

However, the fundamental structure of this compound, as an ammonium salt, provides a basis for understanding its potential, or the potential of its derivatives, in this field. The core principle of a phase transfer catalyst is its ability to form a lipophilic ion pair with an anion from the aqueous phase. This ion pair can then migrate into the organic phase, carrying the anion with it to react with the organic substrate.

Key characteristics for an effective phase transfer catalyst include:

Amphiphilicity: The catalyst must have both hydrophilic and lipophilic properties to be soluble in both the aqueous and organic phases.

Ion Pair Formation: The cationic part of the catalyst associates with the anionic reactant.

Stability: The catalyst must be stable under the reaction conditions.

While this compound itself may not be a conventional choice, its derivatives, particularly quaternary ammonium salts derived from it, could theoretically function as phase transfer catalysts. The fluorinated benzyl (B1604629) group would contribute to the lipophilicity of the cation, a crucial factor for its solubility in the organic phase.

Table 1: General Classes of Phase Transfer Catalysts and Their Characteristics

| Catalyst Class | Example | Key Characteristics |

| Quaternary Ammonium Salts | Tetrabutylammonium bromide | High lipophilicity, good solubility in organic solvents. |

| Quaternary Phosphonium Salts | Tetrabutylphosphonium chloride | Higher thermal stability compared to ammonium salts. |

| Crown Ethers | 18-Crown-6 | Form stable complexes with metal cations, transporting them into the organic phase. |

| Cryptands | Kryptofix 222 | Encapsulate metal cations, providing highly reactive "naked" anions. |

Supramolecular Catalysis

Supramolecular catalysis is an area of research where the catalytic activity arises from the assembly of multiple molecular components held together by non-covalent interactions. These interactions can include hydrogen bonding, metal coordination, hydrophobic forces, van der Waals forces, and π-π stacking interactions. The resulting supramolecular assembly can create a unique microenvironment, or "active site," that can accelerate a chemical reaction or control its selectivity in a way that the individual components cannot.

Research has demonstrated that p-fluorobenzylamine can participate in the formation of complex supramolecular structures. researchgate.net A series of supramolecular salts have been successfully synthesized through the self-assembly of 4-fluorobenzylamine with halide ions or metal chlorides, often in the presence of a host molecule like 18-crown-6 in a hydrochloric acid medium. researchgate.net The resulting crystalline structures are stabilized by a network of intermolecular interactions.

These studies reveal that 4-fluorobenzylamine, in its protonated form (4-fluorobenzylammonium), can act as a guest within the cavity of a host molecule like 18-crown-6, forming a rotator-stator type assembly. researchgate.net This organized arrangement, dictated by a combination of strong and weak non-covalent forces, leads to the formation of intricate one-, two-, or three-dimensional supramolecular networks. researchgate.net

While the direct catalytic application of these specific p-fluorobenzylamine-based supramolecular assemblies has not been explicitly reported, their formation underscores the potential of this compound in the field of supramolecular catalysis. The principles of molecular recognition and self-assembly demonstrated in these structures are fundamental to the design of supramolecular catalysts. By strategically designing the components, it is conceivable that such assemblies could be created to feature a catalytically active site within a defined molecular pocket, mimicking the function of natural enzymes.

Table 2: Supramolecular Assemblies of 4-Fluorobenzylamine

| Assembly Components | Resulting Supramolecular Salt | Key Intermolecular Interactions |

| 4-fluorobenzylamine, HCl | (C₇H₉FN)⁺·Cl⁻ | N–H⋯Cl hydrogen bonds |

| 4-fluorobenzylamine, HBr | (C₇H₉FN)⁺·Br⁻ | N–H⋯Br hydrogen bonds |

| 4-fluorobenzylamine, 18-crown-6, MnCl₂ | [(C₇H₉FN)₂·(18-crown-6)₂]²⁺·(MnCl₄)²⁻ | N–H⋯O hydrogen bonds, C–H⋯Cl interactions |

| 4-fluorobenzylamine, 18-crown-6, FeCl₃ | [(C₇H₉FN)·(18-crown-6)]⁺·(FeCl₄)⁻ | N–H⋯O hydrogen bonds, C–H⋯π interactions |

| 4-fluorobenzylamine, 18-crown-6, CoCl₂ | [(C₇H₉FN)₂·(18-crown-6)₂]²⁺·(CoCl₄)²⁻ | N–H⋯O hydrogen bonds |

| 4-fluorobenzylamine, 18-crown-6, CuCl₂ | [(C₇H₉FN)·(18-crown-6)]⁺·1/2(CuCl₄)²⁻ | N–H⋯O hydrogen bonds |

| 4-fluorobenzylamine, 18-crown-6, ZnCl₂ | [(C₇H₉FN)₂·(18-crown-6)₂]²⁺·(ZnCl₄)²⁻ | N–H⋯O hydrogen bonds |

| 4-fluorobenzylamine, 18-crown-6, CdCl₂ | [(C₇H₉FN)₂·(18-crown-6)₂]²⁺·(CdCl₄)²⁻ | N–H⋯O hydrogen bonds |

Data sourced from Wang et al., 2015. researchgate.net

Environmental and Toxicological Considerations in Academic Research

Environmental Degradation Pathways and Mobility in Aqueous Systems